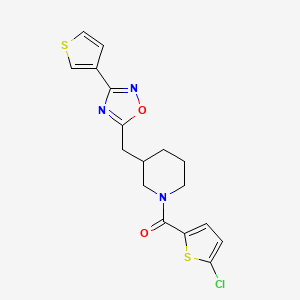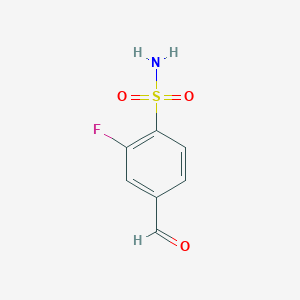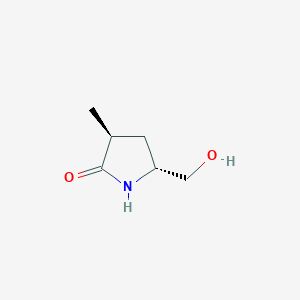
(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1929608-81-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (3S,5R)-5-(hydroxymethyl)-3-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 . The InChI key is RGDBSLYLHPZEME-CRCLSJGQSA-N .Aplicaciones Científicas De Investigación
Pharmacological Profiles : (3S,5R)-5-(Hyydroxymethyl)-3-methylpyrrolidin-2-one shows potential in pharmacological applications, particularly as an active form of certain receptor antagonists. For example, its active form, R-96544, is effective in inhibiting platelet aggregation and has shown high affinity for 5-HT(2A) receptors, indicating its potential in cardiovascular and neurological therapies (Ogawa et al., 2002).
Antitumor and Antimicrobial Properties : The compound has been synthesized and characterized for its antitumor and antimicrobial properties. Studies show that it can be synthesized efficiently and has significant potential in these areas (Azmy et al., 2018).
Cytotoxic Evaluation in Cancer Research : Research into the cytotoxicity of derivatives of this compound suggests their potential in cancer treatment. Specific derivatives have shown high activity against leukemia cells, highlighting its role in developing new anticancer drugs (Janecki et al., 2005).
Spectroscopy and Mass Spectrometry : The compound has been studied in the context of mass spectrometry, particularly its derivatives, which are used in 'spin labels'. These studies are important for understanding the compound's structure and behavior under various conditions (Davies et al., 1974).
Synthesis and Structural Analysis : Research has been conducted on the efficient synthesis and structural analysis of this compound, contributing to its potential applications in various fields of chemistry and medicine (Curtis et al., 2005).
Biological Activity and Molecular Structure : Studies have been conducted to understand the molecular structure and biological activity of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one derivatives. These studies are crucial for developing new pharmaceuticals and understanding their interaction with biological systems (Azmy et al., 2021).
Role in Organic Synthesis : This compound is also used as an intermediate in organic synthesis, contributing to the development of a variety of biologically active compounds (Fedoseev et al., 2015).
Fungal Metabolites Synthesis : It plays a role in the synthesis of fungal metabolites, such as in the rapid synthesis of (+)-preussin, indicating its importance in natural product chemistry and drug discovery (Draper et al., 2010).
Propiedades
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDBSLYLHPZEME-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)
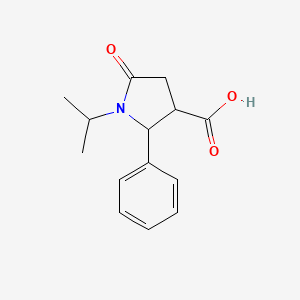
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2983870.png)
![3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-](/img/structure/B2983871.png)

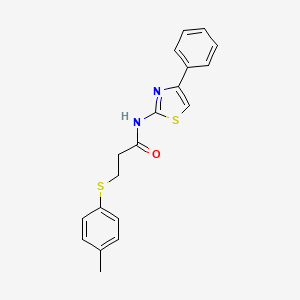
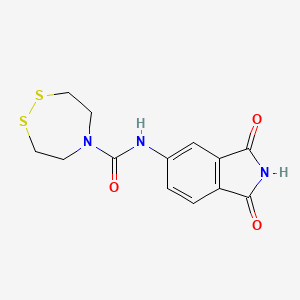

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
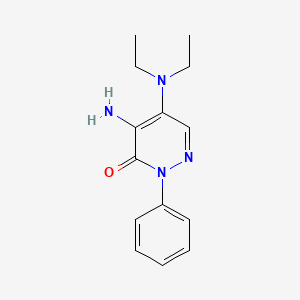
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)
